Cas no 2248393-33-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate)

2248393-33-9 structure
Nombre del producto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate Propiedades químicas y físicas
Nombre e identificación
-
- 2248393-33-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate
- EN300-6523242
-
- Renchi: 1S/C22H14ClNO4/c23-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)22(27)28-24-20(25)17-8-4-5-9-18(17)21(24)26/h1-13,19H
- Clave inchi: NIQGXWPEWUYXDI-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(=CC=1)C(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 391.0611356g/mol
- Masa isotópica única: 391.0611356g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 5
- Complejidad: 586
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.9
- Superficie del Polo topológico: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523242-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 0.05g |
$551.0 | 2025-03-14 | |
Enamine | EN300-6523242-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 0.5g |
$630.0 | 2025-03-14 | |
Enamine | EN300-6523242-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 0.25g |
$604.0 | 2025-03-14 | |
Enamine | EN300-6523242-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 1.0g |
$656.0 | 2025-03-14 | |
Enamine | EN300-6523242-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 2.5g |
$1287.0 | 2025-03-14 | |
Enamine | EN300-6523242-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 10.0g |
$2823.0 | 2025-03-14 | |
Enamine | EN300-6523242-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 5.0g |
$1903.0 | 2025-03-14 | |
Enamine | EN300-6523242-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate |
2248393-33-9 | 95.0% | 0.1g |
$578.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate Literatura relevante
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
2248393-33-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chlorophenyl)-2-phenylacetate) Productos relacionados
- 1796962-30-5(2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide)
- 1353946-23-2(N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide)
- 111922-60-2(4H-1-Benzopyran-4-one,5-methoxy-2-(4-methoxyphenyl)-7-(phenylmethoxy)-)
- 1354015-21-6((S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide)
- 1399656-63-3((3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yloxy)-acetic acid)
- 2094953-69-0(3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide)
- 2228674-26-6(O-{2-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-ylpropyl}hydroxylamine)
- 946666-76-8(2-({5-Oxo-5H-1,3thiazolo3,2-apyrimidin-7-yl}methyl)sulfanylacetic Acid)
- 2248291-58-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(2,2-difluoroethoxy)pyrazine-2-carboxylate)
- 2228491-81-2(2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid)
Proveedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
